2,6-dimethyl-4-(3-phenylpropanoyl)morpholine
Overview
Description
2,6-dimethyl-4-(3-phenylpropanoyl)morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPPM and has a unique chemical structure that makes it a valuable tool in various fields of research.
Scientific Research Applications
DMPPM has been extensively studied for its potential applications in scientific research. One of the primary uses of DMPPM is as a chemical probe to study the function of certain proteins in cells. DMPPM has been shown to selectively bind to specific proteins, which allows researchers to study their function in a controlled environment. This compound has also been used in drug discovery research to identify potential drug targets.
Mechanism of Action
The mechanism of action of DMPPM is not fully understood, but it is thought to bind to specific proteins in cells and modulate their function. The selective binding of DMPPM to specific proteins allows researchers to study their function and develop new drugs that target these proteins.
Biochemical and Physiological Effects:
DMPPM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DMPPM can modulate the activity of specific proteins in cells, which can lead to changes in cellular function. DMPPM has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPPM is its selectivity for specific proteins, which allows researchers to study their function in a controlled environment. DMPPM is also relatively stable and can be easily synthesized in the lab. However, DMPPM has some limitations in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research related to DMPPM. One area of interest is the development of new drugs that target specific proteins that DMPPM binds to. Another area of research is the use of DMPPM as a chemical probe to study the function of specific proteins in cells. Additionally, there is potential for DMPPM to be used in the development of new diagnostic tools for certain diseases.
Conclusion:
In conclusion, DMPPM is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a valuable tool in various fields of research. DMPPM has been shown to selectively bind to specific proteins, which allows researchers to study their function in a controlled environment. While there are some limitations to using DMPPM in lab experiments, there is great potential for this compound to be used in the development of new drugs and diagnostic tools.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-10-16(11-13(2)18-12)15(17)9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVAVRMPPPMAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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